molecular formula C8H18O6S2 B1267211 1,6-Bis(mesyloxy)hexane CAS No. 4239-24-1

1,6-Bis(mesyloxy)hexane

Cat. No.: B1267211
CAS No.: 4239-24-1
M. Wt: 274.4 g/mol
InChI Key: WZOJEWBBWCYINS-UHFFFAOYSA-N
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Description

1,6-Bis(mesyloxy)hexane, also known as hexasulfane, is an inorganic compound with the chemical formula H₂S₆. It is a sulfur-rich compound that consists of a chain of six sulfur atoms. This compound is known for its vivid orange, opaque crystals and is an allotrope of sulfur .

Mechanism of Action

Target of Action

1,6-Hexanediol, dimethanesulfonate, also known as 1,6-Bis(mesyloxy)hexane or Hexasulfan, is an organic compound that primarily targets biomolecular condensates . These condensates are dynamic compartments in living cells that are involved in multiple cellular processes, such as transcriptional control, stress response, quality control of proteins, and DNA replication .

Mode of Action

The compound interferes with weak hydrophobic protein-protein or protein-RNA interactions that comprise liquid condensates . This disruption of condensates is a unique characteristic of 1,6-Hexanediol, making it a valuable tool in the study of biomolecular condensates .

Biochemical Pathways

The disruption of biomolecular condensates by 1,6-Hexanediol affects various biochemical pathways. For instance, it can weaken the long-range interactions between condensate-component-enriched regions . This can result in reduced long-range interactions, strengthened compartmentalization, homogenized A-A interactions, B-to-A compartment switch, and TAD reorganization .

Pharmacokinetics

It has been identified in human blood, indicating that it can be absorbed and circulated in the body . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of 1,6-Hexanediol’s action is the disruption of biomolecular condensates. This can lead to changes in 3D chromatin organization, affecting cellular processes such as transcriptional control and DNA replication . It can also cause aberrant protein aggregation .

Action Environment

The action of 1,6-Hexanediol can be influenced by environmental factors. For example, the concentration and duration of exposure to 1,6-Hexanediol can affect its ability to dissolve biomolecular condensates . Short-term exposure to 1.5% 1,6-Hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .

Preparation Methods

1,6-Bis(mesyloxy)hexane can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen sulfide (H₂S) with sulfur monochloride (S₂Cl₂) in a dilute solution of diethyl ether. The reaction proceeds as follows: [ \text{H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl} ] This method produces cyclohexasulfur, which is another name for hexasulfan .

Chemical Reactions Analysis

1,6-Bis(mesyloxy)hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction of hexasulfan can be achieved using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Substitution reactions can occur with halogens such as chlorine (Cl₂) or bromine (Br₂).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexasulfan can produce sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while reduction can yield hydrogen sulfide (H₂S).

Scientific Research Applications

1,6-Bis(mesyloxy)hexane has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

1,6-Bis(mesyloxy)hexane can be compared with other sulfur-containing compounds such as octasulfur (S₈) and dicyanohexasulfane (S₆(CN)₂). While all these compounds contain sulfur chains, hexasulfan is unique due to its specific molecular structure and reactivity. Octasulfur, for example, consists of eight sulfur atoms in a ring structure, whereas hexasulfan has six sulfur atoms in a chain .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-methylsulfonyloxyhexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJEWBBWCYINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195197
Record name 1,6-Hexanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4239-24-1
Record name 1,6-Hexanediol, 1,6-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4239-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,6-hexanediol (13.15 g, 111.3 mmol) in 70 mL of anhydrous pyridine was cooled to 0° C. using ice bath. To this methanesulfonyl chloride (27 g, 235.7 mmol) was slowly added under mixing such that the temperature was maintained at 5-6° C. The combined mixture was stirred overnight at the temperature below 10° C. and the precipitate formed was filtered off, washed with 20% HCl (3×), water (3×), 5% solution of sodium bicarbonate (3×), and then again with water (3×). Product was dried under vacuum to obtain Compound 1 as a white solid (yield 32.8%). The structure of Compound 1 is given below:
Quantity
13.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Yield
32.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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